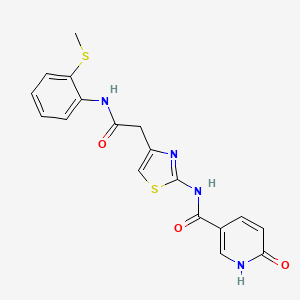![molecular formula C14H20N2O3S B2813921 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide CAS No. 282104-66-9](/img/structure/B2813921.png)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C14H20N2O3S . It has a molecular weight of 296.39 . This compound has been used in the synthesis of a new class of inhibitors for the bromodomain of ATAD2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 296.39 . Other specific physical and chemical properties are not mentioned in the available literature.Applications De Recherche Scientifique
Enzyme Inhibitory Potential
- Enzyme Inhibition Studies: This compound has shown substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), indicating its potential in enzyme modulation and therapeutic applications (Abbasi et al., 2019).
Crystal and Molecular Structure Analysis
- Structural Analysis: The crystal and molecular structure of a derivative of this compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, has been determined, contributing to the understanding of its physical and chemical properties (Benvenuti et al., 1997).
Antimicrobial and Genotoxic Properties
- Antimicrobial Activity: Some derivatives have been investigated for antimicrobial activities, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Impurity Identification in Drug Synthesis
- Drug Synthesis Impurity Analysis: In the synthesis of antibacterial drugs, this compound has been identified as an impurity, highlighting its relevance in pharmaceutical manufacturing and quality control (Talagadadeevi et al., 2012).
Antibacterial Activity and Structural Analysis
- Complex Formation and Antibacterial Activity: The formation of a complex containing a metabolite of this compound, which showed moderate growth inhibition of several bacteria, provides insights into its potential antibacterial applications (Obaleye et al., 2008).
Anticancer Activity
- Anticancer Potential: Research has explored its derivatives for anticancer activity, specifically targeting human lung adenocarcinoma cells, suggesting its utility in cancer treatment (Evren et al., 2019).
Coordination Complexes and Antioxidant Activity
- Chemical Complexes and Antioxidant Properties: Studies have synthesized coordination complexes of this compound and evaluated their antioxidant activities, expanding its potential use in oxidative stress-related conditions (Chkirate et al., 2019).
Immunomodulatory Effects
- Immunomodulation in Tumor Response: A derivative, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modify lymphoid cell reactivity affected by tumor growth, indicating potential in cancer immunotherapy (Wang et al., 2004).
Antimicrobial and Anticholinesterase Activities
- Biological Activities Assessment: Further research on derivatives has evaluated their antimicrobial and anticholinesterase activities, offering broader pharmaceutical applications (Yurttaş et al., 2015).
Enzyme Inhibitory and Pharmaceutical Activities
- Enzyme and Pharmaceutical Activities: A series of derivatives have shown promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, indicating their potential in various therapeutic areas (Khalid et al., 2014).
Propriétés
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-5-3-4-10-16(11)20(18,19)14-8-6-13(7-9-14)15-12(2)17/h6-9,11H,3-5,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUSGHYMFPTESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2813838.png)
![3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2813841.png)
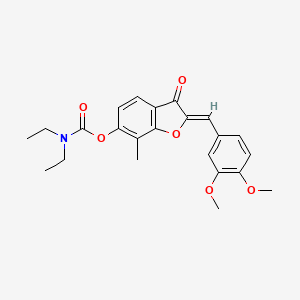
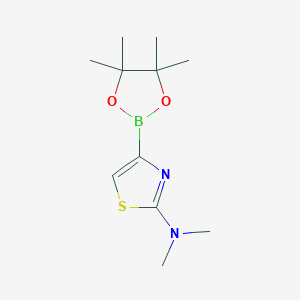

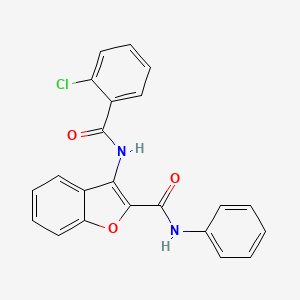
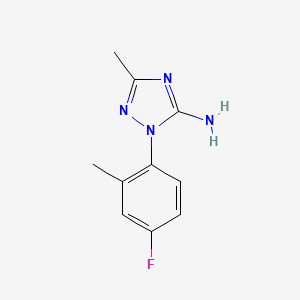
![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)
![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)

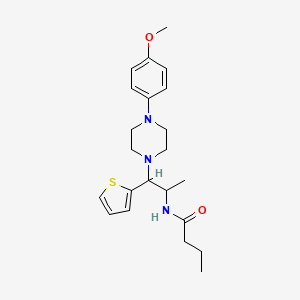
![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2813857.png)
